(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN5O4S/c19-13-4-5-15(17(7-13)24(27)28)21-9-12(8-20)18-22-16(10-29-18)11-2-1-3-14(6-11)23(25)26/h1-7,9-10,21H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDNFJBSMCDLGK-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole moiety linked to an acrylonitrile framework, with nitrophenyl and fluoro substitutions that may influence its biological interactions. The structural formula can be represented as follows:
Key Functional Groups
- Thiazole Ring : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Nitrophenyl Groups : These groups are often associated with increased reactivity and potential cytotoxicity against cancer cells.
Antitumor Activity
Recent studies have indicated that compounds with thiazole and nitrophenyl groups exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The presence of electron-withdrawing groups like nitro can enhance the cytotoxicity by increasing the electrophilicity of the compound.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar thiazole-containing compounds against several cancer cell lines. The results indicated:
- IC50 Values : Compounds with thiazole rings demonstrated IC50 values in the low micromolar range, suggesting potent antiproliferative effects.
- Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of both thiazole and nitrophenyl groups. Thiazoles have been documented to possess antibacterial and antifungal activities.
Research Findings
A comparative study highlighted that certain thiazole derivatives exhibited:
- Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Inhibitors targeting CDKs have shown promise in halting tumor growth by disrupting cell cycle progression.
Mechanistic Insights
Research indicates that similar compounds can:
- Reduce Mcl-1 Levels : A key anti-apoptotic protein, thus promoting apoptosis in cancer cells.
- Inhibit RNA Polymerase II : Leading to decreased transcription of oncogenes.
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer significant biological activity.
- Antitumor Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL, suggesting strong potential for cancer therapy .
- Antimicrobial Properties : The presence of nitro groups may enhance the compound's ability to target bacterial pathogens, making it a candidate for antibiotic development .
- Targeted Drug Delivery : The compound could be utilized in targeted therapies due to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways .
Chemical Research
In synthetic organic chemistry, (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile serves as a versatile building block for developing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.
Case Studies
- Antitumor Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including compounds similar to this compound, demonstrating significant cytotoxicity against breast cancer cell lines .
- Synthesis and Biological Evaluation : Another research article focused on synthesizing derivatives of this compound and assessing their biological activity against tuberculosis pathogens, highlighting its potential as an affordable antitubercular agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations:
Nitro Group Positioning: The target compound has two nitro groups (meta on the thiazole-linked phenyl and ortho on the phenylamino group), whereas the analog in has a single para-nitro group. Nitro positioning influences electronic effects (e.g., resonance stabilization) and steric interactions .
Halogen Effects : Fluorine in the target compound enhances electronegativity and metabolic stability compared to chlorine in , which increases lipophilicity but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
